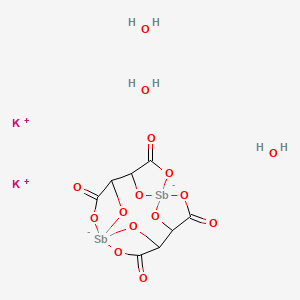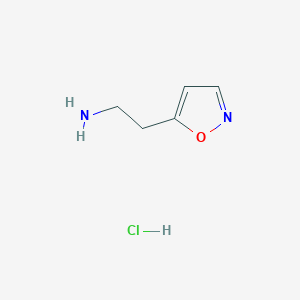
Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. TFP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The exact mechanism of action of Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate is not fully understood, but it is believed to act as a modulator of various receptors in the central nervous system. Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate has been shown to enhance NMDA receptor function, which may contribute to its potential cognitive-enhancing effects. Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate has also been shown to modulate the sigma-1 receptor, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate has been shown to have a variety of biochemical and physiological effects, including enhancing cognitive function, reducing anxiety and depression-like behaviors, and modulating cellular signaling pathways. Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate has also been shown to have potential neuroprotective effects, as it can reduce oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate has several advantages for lab experiments, including its high purity and stability, as well as its ability to act as a ligand for various receptors in the central nervous system. However, Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate also has limitations, including its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate, including further studies on its potential cognitive-enhancing effects, as well as its potential neuroprotective effects in various disease models. Additionally, further studies are needed to fully understand the mechanism of action of Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate and its potential as a therapeutic agent for various neurological disorders.
Synthesemethoden
Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate can be synthesized using a variety of methods, including the reaction of piperidine with tert-butyl 4-(trifluoromethyl)benzoate, or the reaction of piperidine with 4-trifluoromethylpyridine-2-carboxylic acid followed by esterification with tert-butanol. These methods have been optimized to achieve high yields and purity of Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate has been extensively studied for its potential pharmacological properties, including its ability to act as a ligand for various receptors in the central nervous system. Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate has been shown to have affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes, as well as the sigma-1 receptor, which is involved in modulating cellular signaling pathways.
Eigenschaften
IUPAC Name |
tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO2/c1-9(2,3)17-8(16)10(11(12,13)14)4-6-15-7-5-10/h15H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTXODJYKCYVCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCNCC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(trifluoromethyl)piperidine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid](/img/structure/B2896007.png)

![2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2896010.png)

![4-{[2-(3-Chlorophenoxy)-1,3-thiazol-5-yl]methyl}morpholine](/img/structure/B2896013.png)
![1,8-Diazaspiro[5.5]undecan-7-one](/img/structure/B2896018.png)

![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-fluorobenzenecarboxylate](/img/structure/B2896020.png)


![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2896025.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone](/img/structure/B2896026.png)
![4-(4-Chlorobenzoyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbonitrile](/img/structure/B2896027.png)
